Cas no 90220-68-1 (Benzenepropanesulfonyl chloride, γ-methyl-)
Benzenepropanesulfonyl chloride, γ-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanesulfonyl chloride, γ-methyl-
- 3-Phenylbutane-1-sulfonyl chloride
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- Inchi: 1S/C10H13ClO2S/c1-9(7-8-14(11,12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
- InChI Key: JWSJNUCERBNFBP-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(C)CCS(=O)(=O)Cl
Benzenepropanesulfonyl chloride, γ-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345898-50mg |
3-Phenylbutane-1-sulfonyl chloride |
90220-68-1 | 98% | 50mg |
¥20709 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345898-100mg |
3-Phenylbutane-1-sulfonyl chloride |
90220-68-1 | 98% | 100mg |
¥23511 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345898-250mg |
3-Phenylbutane-1-sulfonyl chloride |
90220-68-1 | 98% | 250mg |
¥22696 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345898-500mg |
3-Phenylbutane-1-sulfonyl chloride |
90220-68-1 | 98% | 500mg |
¥23690 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345898-1g |
3-Phenylbutane-1-sulfonyl chloride |
90220-68-1 | 98% | 1g |
¥28778 | 2023-04-13 | |
| Enamine | EN300-680950-0.05g |
3-phenylbutane-1-sulfonyl chloride |
90220-68-1 | 0.05g |
$959.0 | 2023-05-26 | ||
| Enamine | EN300-680950-0.1g |
3-phenylbutane-1-sulfonyl chloride |
90220-68-1 | 0.1g |
$1005.0 | 2023-05-26 | ||
| Enamine | EN300-680950-0.25g |
3-phenylbutane-1-sulfonyl chloride |
90220-68-1 | 0.25g |
$1051.0 | 2023-05-26 | ||
| Enamine | EN300-680950-0.5g |
3-phenylbutane-1-sulfonyl chloride |
90220-68-1 | 0.5g |
$1097.0 | 2023-05-26 | ||
| Enamine | EN300-680950-1.0g |
3-phenylbutane-1-sulfonyl chloride |
90220-68-1 | 1g |
$1142.0 | 2023-05-26 |
Benzenepropanesulfonyl chloride, γ-methyl- Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Benzenepropanesulfonyl chloride, γ-methyl-
Benzenepropanesulfonyl Chloride, γ-Methyl: A Comprehensive Overview
Benzenepropanesulfonyl chloride, γ-methyl, also known by its CAS number 90220-68-1, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of benzene, featuring a propanesulfonyl group with a methyl substitution at the gamma position. Its unique structure endows it with versatile reactivity, making it a valuable intermediate in the synthesis of various functional materials and pharmaceutical compounds.
The molecular structure of Benzenepropanesulfonyl chloride, γ-methyl consists of a benzene ring attached to a sulfonyl chloride group via a three-carbon chain. The methyl group at the gamma position introduces steric effects and electronic modifications, which influence the compound's reactivity and stability. Recent studies have highlighted its potential as a building block for constructing advanced polymers and as an intermediate in the synthesis of bioactive molecules.
One of the most notable applications of Benzenepropanesulfonyl chloride, γ-methyl is in the field of polymer chemistry. Researchers have utilized this compound to synthesize high-performance polymers with tailored properties, such as improved thermal stability and mechanical strength. For instance, a study published in 2023 demonstrated that incorporating this compound into polyurethane matrices significantly enhanced their resistance to environmental degradation.
In addition to polymer applications, Benzenepropanesulfonyl chloride, γ-methyl has shown promise in drug discovery. Its ability to act as a sulfonylating agent makes it an attractive candidate for modifying bioactive molecules. A recent investigation revealed that derivatives of this compound exhibit potent anti-inflammatory properties, paving the way for potential therapeutic applications.
The synthesis of Benzenepropanesulfonyl chloride, γ-methyl typically involves multi-step reactions, including Friedel-Crafts alkylation and sulfonation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes. For example, the use of transition metal catalysts has significantly reduced reaction times while maintaining high yields.
From an environmental standpoint, understanding the fate and transport of Benzenepropanesulfonyl chloride, γ-methyl in natural systems is crucial. Studies have shown that this compound undergoes rapid hydrolysis under aqueous conditions, leading to the formation of corresponding sulfonic acids. These degradation products are generally considered less hazardous; however, further research is needed to assess their long-term ecological impacts.
In conclusion, Benzenepropanesulfonyl chloride, γ-methyl, with its unique chemical properties and diverse applications, continues to be a focal point in modern chemistry research. As new synthetic methodologies and application areas emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
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